molecular formula C10H7N4O+ B570850 (Cyanoamino)-oxo-quinolin-4-ylazanium CAS No. 117505-22-3

(Cyanoamino)-oxo-quinolin-4-ylazanium

Katalognummer: B570850
CAS-Nummer: 117505-22-3
Molekulargewicht: 199.193
InChI-Schlüssel: FFVIWCJBDNICFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Cyanoamino)-oxo-quinolin-4-ylazanium is a heterocyclic compound with the molecular formula C10H6N4O It is a derivative of quinoline, a nitrogen-containing aromatic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (Cyanoamino)-oxo-quinolin-4-ylazanium typically involves the reaction of quinoline derivatives with cyano and azoxy groups. One common method includes the reaction of 4-chloroquinoline with sodium azide and copper(I) cyanide under controlled conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions: (Cyanoamino)-oxo-quinolin-4-ylazanium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

(Cyanoamino)-oxo-quinolin-4-ylazanium has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (Cyanoamino)-oxo-quinolin-4-ylazanium involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or interfere with DNA replication processes. The compound’s azoxy group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components and inhibit cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: (Cyanoamino)-oxo-quinolin-4-ylazanium is unique due to the presence of both cyano and azoxy functional groups, which impart distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications, distinguishing it from other quinoline derivatives .

Eigenschaften

CAS-Nummer

117505-22-3

Molekularformel

C10H7N4O+

Molekulargewicht

199.193

IUPAC-Name

(cyanoamino)-oxo-quinolin-4-ylazanium

InChI

InChI=1S/C10H7N4O/c11-7-13-14(15)10-5-6-12-9-4-2-1-3-8(9)10/h1-6H,(H,13,15)/q+1

InChI-Schlüssel

FFVIWCJBDNICFG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=N2)[N+](=O)NC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.